Boc-trp-obzl
Description
Historical Context and Evolution of Amino Acid Protection Strategies
The challenge of selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another, without uncontrolled polymerization, led to the development of protecting group strategies. wikipedia.org The concept involves temporarily blocking the reactive functional groups that are not intended to participate in the immediate reaction.
The journey of peptide synthesis began nearly a century ago, with the first synthesis and the coining of the term "peptide" by Fischer and Fourneau in 1901. nih.gov A pivotal moment arrived in 1932 when Bergmann and Zervas introduced the first reversible Nα-protecting group, the carbobenzoxy (Cbz) group. nih.gov This laid the groundwork for the "classical" or solution-phase methods of peptide synthesis. nih.gov
A revolutionary leap forward came with the advent of Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield in 1963, for which he was awarded the Nobel Prize. peptide.com This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion and simplifying the purification process. peptide.com The initial SPPS methodology utilized the tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with acid. wikipedia.orgnih.gov This Boc/Bzl (benzyl for side-chain protection) strategy was introduced by Merrifield in 1964 and became a cornerstone of peptide synthesis for many years. peptide.commasterorganicchemistry.com
Further evolution in the field saw the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino in 1970. nih.gov The Fmoc group, being base-labile, offered a milder alternative to the acid-labile Boc group and was adapted for solid-phase applications in the late 1970s. nih.govmasterorganicchemistry.com The development of various resins, linkers, and coupling reagents has continued to refine and expand the capabilities of peptide synthesis. masterorganicchemistry.com
Significance of L-Tryptophan Derivatives in Peptide Chemistry
L-Tryptophan, with its unique indole (B1671886) side chain, plays a crucial role in the structure and function of many peptides and proteins. nih.gov The aromatic indole ring can participate in various non-covalent interactions, including π-stacking and cation-π interactions, which are vital for protein folding, stability, and molecular recognition. nih.goviris-biotech.de The nitrogen atom of the indole ring can also act as a hydrogen bond donor, contributing to the solvation of folded proteins. nih.goviris-biotech.de
However, the indole ring of tryptophan is also susceptible to oxidation and modification by cationic species, particularly during the acidic conditions often employed in peptide synthesis for the removal of protecting groups. peptide.com This necessitates the use of protecting groups for the tryptophan side chain in many synthetic strategies.
The incorporation of tryptophan and its derivatives into peptides can significantly influence their biological activity. chemimpex.comrsc.org Tryptophan is a precursor to the neurotransmitter serotonin (B10506), and its derivatives are explored for their potential in treating various conditions, including depression and neurodegenerative diseases. encyclopedia.pubnih.gov Modified tryptophan analogs are also valuable tools for studying protein structure, protein-protein interactions, and for developing novel therapeutic agents with enhanced properties such as increased stability and cell permeability. iris-biotech.dechemimpex.com
The compound at the center of this discussion, Boc-Trp-OBzl, is a doubly protected derivative of L-tryptophan. It features a tert-butoxycarbonyl (Boc) group protecting the α-amino group and a benzyl (B1604629) (Bzl) group protecting the carboxyl group as a benzyl ester. ontosight.ai This strategic protection makes it a valuable building block in peptide synthesis, allowing for the controlled incorporation of a tryptophan residue into a growing peptide chain. chemimpex.comontosight.ai
Physicochemical Properties of this compound
This compound, also known as Nα-Boc-L-tryptophan benzyl ester, is a white to off-white powder. chemimpex.comguidechem.com Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H26N2O4 chemimpex.com |
| Molecular Weight | 394.47 g/mol chemimpex.com |
| Melting Point | 139.0-145.0 °C chemimpex.com |
| Appearance | White to off-white powder chemimpex.comguidechem.com |
| Optical Rotation | [α]D20 = -14.0 ± 2º (c=1 in DMF) chemimpex.com |
| Solubility | Insoluble in water (4.7E-3 g/L at 25 °C) guidechem.com |
| Storage Conditions | 0-8 °C chemimpex.com |
Synthesis and Spectroscopic Characterization of this compound
The synthesis of this compound typically involves a two-step process starting from the amino acid L-tryptophan. The first step is the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group. This is commonly achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc2O). ontosight.ai The resulting N-protected amino acid is Boc-L-Trp-OH. iris-biotech.de
The second step is the esterification of the carboxylic acid group with a benzyl group. This is accomplished by reacting Boc-L-Trp-OH with benzyl alcohol. ontosight.ai This reaction protects the carboxyl terminus and yields the final product, Boc-L-Tryptophan benzyl ester. ontosight.ai
Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While a comprehensive set of spectra would require experimental analysis, typical expected data are outlined below.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR (DMSO-d6) | Signals corresponding to the indole protons, the aromatic protons of the benzyl group, the α-proton of the tryptophan backbone, the protons of the tert-butyl group, and the methylene (B1212753) protons of the benzyl ester. A recent study showed a signal at 11.08 ppm (s, 1H) for the indole proton and 8.51 ppm (br s, 3H) for the amino protons after deprotection. rsc.org |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and benzyl ester groups, the aromatic carbons of the indole and benzyl rings, and the aliphatic carbons of the tryptophan side chain and the protecting groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 394.47. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C=O stretching of the carbamate (B1207046) and ester, and aromatic C-H and C=C stretching vibrations. |
Applications of this compound in Peptide Synthesis
This compound is a key intermediate in the synthesis of peptides and proteins that contain tryptophan residues. ontosight.ai Its primary application lies in serving as a protected building block in both solution-phase and solid-phase peptide synthesis. wikipedia.orgchemimpex.com
In peptide synthesis, the Boc group at the N-terminus allows for the selective deprotection of the amino group, typically using an acid like trifluoroacetic acid (TFA), to enable coupling with the next amino acid in the sequence. wikipedia.org The benzyl ester at the C-terminus protects the carboxyl group from unwanted reactions and can be removed at a later stage, often through hydrogenolysis.
The use of this compound is particularly advantageous in the synthesis of bioactive peptides and drug candidates. chemimpex.com The incorporation of tryptophan can significantly influence the biological activity and receptor interactions of a peptide. chemimpex.com Researchers in medicinal chemistry and biochemistry utilize this compound to create novel therapeutic agents, including those targeting neurological disorders, by leveraging the unique properties of the tryptophan side chain. chemimpex.com
Furthermore, this compound is valuable in the study of tryptophan metabolism and its role in biochemical pathways, such as the synthesis of neurotransmitters. chemimpex.com Its application extends to the development of analytical methods for studying tryptophan-related metabolites, which can provide insights into metabolic pathways and potential disease biomarkers. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCPAAFDOVLDW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies of Boc Trp Obzl
Classical Solution-Phase Synthesis Approaches
The traditional synthesis of N-α-tert-butyloxycarbonyl-L-tryptophan benzyl (B1604629) ester (Boc-Trp-OBzl) in solution phase hinges on two primary transformations: the protection of the α-amino group and the esterification of the carboxylic acid.
Amine Protection Strategies
The most prevalent strategy for the protection of the α-amino group of tryptophan is the use of the tert-butyloxycarbonyl (Boc) group. This method is favored for its reliability and the stability of the resulting carbamate (B1207046) under a variety of reaction conditions, while being easily removable under acidic conditions. seplite.comorganic-chemistry.orgfishersci.co.uk
The introduction of the Boc group is typically achieved by reacting L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukmychemblog.com The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com This process can be carried out under aqueous or anhydrous conditions and is often facilitated by the presence of a base to neutralize the resulting acidic byproduct and deprotonate the amino group, thereby increasing its nucleophilicity. organic-chemistry.orgcommonorganicchemistry.com
Table 1: Common Bases Used in Boc Protection of Tryptophan
| Base | Solvent System | Key Advantages |
| Sodium Hydroxide (B78521) | Water/THF | Effective for large-scale synthesis. |
| Sodium Bicarbonate | Chloroform/Water (biphasic) | Mild conditions, suitable for sensitive substrates. |
| 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Catalytic amounts can significantly increase reaction rates. |
| Triethylamine (TEA) | Dichloromethane (B109758) (DCM) | Commonly used organic base, easy to remove. |
While Boc is the standard, other protecting groups such as Fluorenylmethyloxycarbonyl (Fmoc) and Benzyloxycarbonyl (Cbz) are also utilized in peptide chemistry. masterorganicchemistry.com However, the acid-labile nature of the Boc group makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, offering strategic advantages in complex synthetic routes. organic-chemistry.org
Carboxyl Esterification Techniques
Following the protection of the amino group to form Boc-Trp-OH, the subsequent step is the esterification of the carboxylic acid with benzyl alcohol. Several classical methods are employed for this transformation.
One of the most established methods is the Fischer-Speier esterification . This reaction involves heating the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH). unimi.itresearchgate.net To drive the equilibrium towards the ester product, water is typically removed azeotropically. unimi.it
Another powerful technique is the Mitsunobu reaction . This method allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions. organic-chemistry.orgnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, though this is not relevant when using the achiral benzyl alcohol. nih.gov It is particularly useful for substrates that are sensitive to acidic or basic conditions. tudublin.ie
A less common but effective method involves the use of 2-benzyloxypyridine . This reagent, in the presence of an activating agent like methyl triflate, can benzyl ate carboxylic acids under neutral conditions, which is advantageous for preserving acid-labile protecting groups like Boc. beilstein-journals.org
Table 2: Comparison of Classical Carboxyl Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Benzyl alcohol, TsOH | Reflux with azeotropic water removal | Cost-effective, suitable for large scale | Harsh acidic conditions, potential for side reactions |
| Mitsunobu Reaction | Benzyl alcohol, PPh₃, DEAD/DIAD | Mild, neutral, room temperature | High yield, stereochemical control (inversion) | Stoichiometric phosphine oxide byproduct can complicate purification |
| 2-Benzyloxypyridine Method | Benzyl alcohol, 2-benzyloxypyridine, Methyl triflate | Neutral, heating | Compatible with acid-sensitive groups | Reagent is less common and more expensive |
Reaction Optimization and Yield Enhancement
Optimizing the synthesis of this compound involves careful consideration of reaction parameters to maximize yield and minimize side reactions. In the Fischer-Speier esterification, the choice of solvent for azeotropic removal of water is critical. While benzene (B151609) and toluene (B28343) have been traditionally used, concerns over their toxicity and potential to cause racemization have led to the exploration of greener alternatives like cyclohexane. unimi.itresearchgate.net
In the context of the Mitsunobu reaction, purification can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. The development of polymer-bound or fluorous-tagged reagents has been an area of research to simplify purification.
Emerging Synthetic Routes and Efficiency Improvements
Recent advancements in synthetic methodology are paving the way for more efficient and sustainable production of protected amino acids like this compound.
Flow chemistry represents a paradigm shift from traditional batch processing. durham.ac.ukchimia.ch The synthesis of peptides and protected amino acids in continuous flow reactors offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the potential for automation. amidetech.com This technology can lead to higher yields, reduced reaction times, and enhanced safety. durham.ac.uk The use of immobilized reagents and scavengers within the flow system can also streamline the purification process. durham.ac.uk
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Lipases and proteases can be used to catalyze the esterification of N-protected amino acids in organic solvents. nih.govresearchgate.net These biocatalytic methods are often highly regioselective and stereoselective, and they operate under mild reaction conditions, which can be beneficial for preserving the integrity of complex molecules. nih.gov Chemoenzymatic strategies, which combine chemical and enzymatic steps, can leverage the advantages of both approaches. acs.org
Phase-transfer catalysis (PTC) provides an efficient method for the synthesis of amino acid esters under biphasic conditions. acs.orgorganic-chemistry.org This technique utilizes a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to transport a reactant from an aqueous phase to an organic phase where the reaction occurs. organic-chemistry.orgscispace.com PTC can enhance reaction rates and allows for the use of inexpensive and environmentally benign reagents. acs.orgnih.gov
Table 3: Overview of Emerging Synthetic Routes
| Method | Key Features | Potential Advantages |
| Flow Chemistry | Continuous processing in microreactors | Increased efficiency, safety, and automation; simplified purification. durham.ac.ukamidetech.com |
| Enzymatic Synthesis | Use of biocatalysts (e.g., lipases) | High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov |
| Phase-Transfer Catalysis | Biphasic reaction system with a catalyst | Enhanced reaction rates, use of simple and inexpensive reagents. acs.orgscispace.com |
Protecting Group Chemistry of Boc Trp Obzl
Role of the Nα-tert-Butoxycarbonyl (Boc) Group
The Nα-tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the alpha-amino group of amino acids. Its popularity stems from its ease of introduction and its selective removal under acidic conditions, while remaining stable to a variety of other reagents. fishersci.co.uk
The introduction of the Boc group onto the α-amino group of tryptophan is typically achieved through a nucleophilic acyl substitution reaction. The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.aitotal-synthesis.com The reaction mechanism involves the nucleophilic attack of the amino group of tryptophan on one of the electrophilic carbonyl carbons of Boc₂O. total-synthesis.com This is often carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, although it is not strictly required. total-synthesis.com The subsequent collapse of the tetrahedral intermediate results in the formation of the Boc-protected amino acid, with the release of tert-butanol (B103910) and carbon dioxide as byproducts. total-synthesis.com The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction. total-synthesis.com

A key feature of the Boc group is its lability under acidic conditions. total-synthesis.com This allows for its selective removal without affecting other protecting groups that are stable to acid but labile to other conditions, such as the benzyl (B1604629) ester (OBzl) group which is typically removed by hydrogenolysis. wikipedia.orglibretexts.org This orthogonality is crucial in peptide synthesis, enabling the sequential deprotection of the N-terminus for chain elongation while the C-terminus and reactive side chains remain protected. total-synthesis.com The Boc group's removal can be achieved with various acids, with trifluoroacetic acid (TFA) being one of the most common. total-synthesis.comlibretexts.org Other reagents like hydrogen chloride (HCl) in dioxane have also been shown to effectively and selectively deprotect Nα-Boc groups in the presence of tert-butyl esters. researchgate.net The selectivity of Boc cleavage in the presence of a benzyl ester is a cornerstone of the Boc/Bzl protection strategy in peptide synthesis. google.comtandfonline.com
The deprotection of the Boc group using a strong acid like trifluoroacetic acid (TFA) proceeds through a specific mechanism. commonorganicchemistry.com The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. total-synthesis.comcommonorganicchemistry.com This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine of the amino acid. commonorganicchemistry.com The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the TFA salt of the deprotected amino acid. commonorganicchemistry.com

A significant consequence of Boc deprotection is the generation of reactive tert-butyl cations. total-synthesis.com These electrophilic species can react with nucleophilic residues in the peptide chain, particularly the indole (B1671886) ring of tryptophan, leading to unwanted side reactions such as alkylation. total-synthesis.comsigmaaldrich.compeptide.com To mitigate this, "scavengers" are added to the deprotection reaction mixture. acs.org These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the amino acid side chains. researchgate.net Common scavengers include:
Thioanisole (B89551) and Anisole : These are effective π-nucleophiles that can trap the tert-butyl cation. researchgate.net Thioanisole is particularly useful in preventing the modification of tryptophan residues. peptide.com
Water : While a common scavenger, it may not be the most optimal nucleophile for trapping large hydrophobic cations like the tert-butyl cation. acs.orgresearchgate.net
Triisopropylsilane (B1312306) (TIS) : Often used in combination with water and TFA. acs.orgresearchgate.net
Thiols : Such as 1,2-ethanedithiol (B43112) (EDT), which is an excellent scavenger for tert-butyl cations and also helps prevent the acid-catalyzed oxidation of tryptophan. sigmaaldrich.com
The choice and combination of scavengers are critical to ensure the integrity of the peptide during Boc deprotection. acs.orgresearchgate.net For instance, a common cleavage cocktail is a mixture of TFA, water, and TIS. researchgate.net
Role of the Benzyl Ester (OBzl) Group
The benzyl ester (OBzl) group serves as a robust protecting group for the carboxylic acid functionality of tryptophan. libretexts.org It is stable to the acidic conditions used for Boc deprotection, allowing for the selective deprotection of the N-terminus. tandfonline.com
The benzyl ester group is most commonly cleaved by catalytic hydrogenolysis. libretexts.orggcwgandhinagar.com This method involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). organic-chemistry.org This process is highly selective and does not affect the Boc group or many other common protecting groups. highfine.com
Alternatively, benzyl esters can be removed under other conditions, though these are less common in standard Boc-based peptide synthesis:
Strong Acids : While generally stable to the mild acidic conditions for Boc removal, benzyl esters can be cleaved by strong acids like HBr in acetic acid, but this lacks selectivity. gcwgandhinagar.com
Mild Hydrolysis : They can be removed by mild hydrolysis with aqueous sodium hydroxide. libretexts.org
Other Reagents : Reagents like tin(IV) chloride have been shown to selectively cleave benzyl esters. cdnsciencepub.com Bis(tributyltin) oxide has also been used for the chemoselective cleavage of benzyl esters in the presence of N-α-Boc groups. rsc.org
The orthogonality of the Boc and OBzl protecting groups, with their distinct cleavage conditions, is a fundamental principle that enables the controlled and stepwise synthesis of peptides containing tryptophan. total-synthesis.comwikipedia.org
Stability Considerations in Multi-step Synthesis
The stability of protecting groups is a critical factor in the success of multi-step solid-phase peptide synthesis (SPPS). peptide.com In the context of Boc-Trp-OBzl, both the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups are acid-labile. However, they exhibit differential stability to acidic conditions, which is the foundation of the Boc/Bzl protection strategy. peptide.com
The Boc group, which protects the α-amino group of tryptophan, is designed to be removed at each cycle of peptide chain elongation. This is typically achieved using a moderately strong acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comresearchgate.net In contrast, the benzyl ester (OBzl) protecting the C-terminus and any benzyl-based side-chain protecting groups are designed to be stable to these conditions and are only removed at the final cleavage step. peptide.comwikipedia.org This final deprotection requires a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF). researchgate.netwikipedia.org
This difference in lability allows for the selective deprotection of the N-terminal Boc group without disturbing the C-terminal benzyl ester or other side-chain protecting groups throughout the synthesis. However, the quasi-orthogonal nature of the Boc/Bzl scheme means that some premature loss of benzyl-based side-chain protection can occur with repeated TFA treatments, especially in the synthesis of longer peptides. peptide.com
Orthogonality of Protecting Groups in Peptide Synthesis
Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, without affecting other protecting groups present in the molecule. peptide.combiosynth.com This principle is fundamental to allow for the selective deprotection of specific functional groups during the synthesis process. iris-biotech.de
The two most common orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl schemes. wikipedia.orgbiosynth.com The Fmoc/tBu strategy is considered truly orthogonal because the Nα-Fmoc group is cleaved by a base (commonly piperidine), while the tert-butyl (tBu) based side-chain protecting groups are cleaved by an acid (TFA). biosynth.comiris-biotech.de In contrast, the Boc/Bzl strategy is often described as "quasi-orthogonal" because both the Nα-Boc group and the Bzl-based side-chain protecting groups are removed by acid, albeit of different strengths. biosynth.comresearchgate.net
Comparative Analysis with Fmoc/tBu Strategy
The choice between the Boc/Bzl and Fmoc/tBu strategies depends on the specific requirements of the peptide being synthesized.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate acid (e.g., 50% TFA) researchgate.net | Base (e.g., 20-50% piperidine (B6355638) in DMF) wikipedia.org |
| Side-Chain Protection | Benzyl (Bzl) based groups wikipedia.org | tert-butyl (tBu) based groups iris-biotech.de |
| Final Cleavage | Strong acid (e.g., anhydrous HF) wikipedia.org | Strong acid (e.g., TFA) iris-biotech.de |
| Orthogonality | Quasi-orthogonal biosynth.com | Fully orthogonal iris-biotech.de |
| Advantages | Useful for reducing peptide aggregation; suitable for base-sensitive peptides. wikipedia.org | Milder Nα-deprotection conditions; greater availability of diverse building blocks. wikipedia.orgiris-biotech.de |
| Disadvantages | Harsher final cleavage conditions; potential for premature side-chain deprotection. researchgate.netpeptide.com | The basic deprotection step can cause side reactions for certain peptides. wikipedia.org |
The Fmoc/tBu strategy has largely become the more prevalent method due to its milder Nα-deprotection conditions and true orthogonality. iris-biotech.de However, the Boc/Bzl approach remains valuable, particularly for the synthesis of peptides prone to aggregation and for those containing base-sensitive functionalities. wikipedia.org
Challenges of Acid-Lability in Boc/Bzl Schemes
The primary challenge in the Boc/Bzl strategy lies in the differential yet overlapping acid lability of the protecting groups. wikipedia.orgthermofisher.comsigmaaldrich.com Repeated exposure to the moderate acid (TFA) used for Nα-Boc removal can lead to the gradual cleavage of the more acid-stable benzyl-based side-chain protecting groups. peptide.com This premature deprotection can expose reactive side chains, leading to unwanted side reactions and the formation of impurities. molecularcloud.org
Furthermore, the strong acid (HF) required for the final cleavage from the resin and removal of side-chain protecting groups can also damage sensitive amino acid residues within the peptide sequence. wikipedia.org This necessitates the use of scavengers in the cleavage cocktail to trap reactive cationic species generated during deprotection. wikipedia.org
Side-Chain Protection of Tryptophan in Boc Chemistry
The indole side chain of tryptophan is particularly susceptible to modification during peptide synthesis. peptide.com It is prone to oxidation and alkylation by cationic species that are generated during the acidic deprotection steps. peptide.comthermofisher.com Therefore, protection of the indole nitrogen is often necessary to prevent these side reactions. peptide.com
Indole Nitrogen Protection Strategies (e.g., N-formyl, N-Boc)
Several strategies have been developed to protect the tryptophan indole nitrogen in Boc chemistry.
N-in-formyl (For): The formyl group is a common protecting group for the tryptophan indole in Boc-based synthesis. peptide.comgoogle.com Boc-Trp(For)-OH is often used as the building block. peptide.com The formyl group is stable to the TFA used for Nα-Boc removal but can be cleaved during the final HF treatment. peptide.comrsc.org It can also be removed using reagents like piperidine in DMF or with a mixture of HF, dimethyl sulfide, p-thiocresol, and p-cresol. peptide.comrsc.org Another method for its removal involves using N,N'-dimethylethylenediamine in an aqueous solution. researchgate.net
N-in-tert-butyloxycarbonyl (Boc): Protecting the indole nitrogen with a Boc group is another effective strategy, particularly in Fmoc chemistry, to prevent side reactions. peptide.comsigmaaldrich.com Fmoc-Trp(Boc)-OH is used to minimize the modification of tryptophan by sulfonyl groups released from protected arginine residues during cleavage. sigmaaldrich.compeptide.com The N-in-Boc group can be introduced using Boc anhydride (B1165640) and 4-dimethylaminopyridine. rsc.org During TFA cleavage, the tert-butyl moiety is removed first, leaving an indole-carboxy intermediate that protects against alkylation before decarboxylating. peptide.com For complete removal of the Boc group from the tryptophan side chain after cleavage, the peptide may need to be dissolved in an aqueous solution for a period before lyophilization. thermofisher.com
Mitigation of Side Reactions (e.g., alkylation, oxidation)
The primary side reactions involving the tryptophan side chain are alkylation and oxidation. wikipedia.orgpeptide.comgoogle.com
Alkylation: The indole ring is susceptible to alkylation by carbocations generated during the acid-catalyzed removal of protecting groups. thermofisher.com This is a significant issue during the final cleavage step. The use of scavengers, such as triisopropylsilane (TIS) and water, is crucial to trap these reactive species. thermofisher.com Protecting the indole nitrogen, as discussed above, is the most effective way to prevent alkylation. peptide.com For instance, the use of Fmoc-Trp(Boc)-OH has been shown to suppress the reattachment of C-terminal tryptophan residues to the resin linker. sigmaaldrich.com In some cases, unexpected alkylation of the indole nucleus by the resin linker itself has been observed. researchgate.net
Oxidation: The tryptophan indole is also sensitive to oxidation, which can occur during synthesis and cleavage. peptide.comresearchgate.netresearchgate.net Oxidation can lead to the formation of various byproducts, including kynurenine (B1673888) and N-formylkynurenine. researchgate.net Performing cleavage reactions under an inert atmosphere and using antioxidants as scavengers can help minimize oxidation. sigmaaldrich.com Methionine residues can also be oxidized to methionine sulfoxide (B87167) during synthesis, and this can sometimes be reversed by post-cleavage reduction. peptide.com
Novel Protecting Groups for Enhanced Stability and Solubility
The strategic selection of protecting groups for the indole side chain of tryptophan is critical in peptide synthesis to prevent unwanted side reactions and improve the handling of peptide intermediates. While the tert-butyloxycarbonyl (Boc) group is commonly employed for the indole nitrogen of tryptophan in Fmoc-based solid-phase peptide synthesis (SPPS), research has explored novel protecting groups to further enhance stability against acid-catalyzed degradation and to improve the solubility of peptide segments. researchgate.netbzchemicals.com
One area of investigation has focused on modifications of the Boc group itself or the introduction of entirely new functionalities to address the challenges associated with tryptophan-containing peptides. These challenges include potential oxidation and alkylation of the indole ring during synthesis and cleavage from the resin. bzchemicals.compeptide.com
Enhanced Stability:
The acid-labile nature of the Boc group, while advantageous for its removal, can sometimes lead to premature deprotection during the repetitive acid treatments required in Boc/Bzl-based synthesis strategies. peptide.comiris-biotech.de To mitigate this, more acid-stable protecting groups have been explored. For instance, the use of sulfonyl-based protecting groups for the arginine side chain, such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), has been shown to reduce the formation of sulfonated tryptophan byproducts during cleavage. sigmaaldrich.comrsc.org This indirectly enhances the stability of the final peptide by minimizing side reactions involving the tryptophan indole ring.
In Fmoc chemistry, the use of Fmoc-Trp(Boc)-OH is a standard strategy to prevent modification of the tryptophan side chain, especially when peptides also contain arginine residues protected with groups like Mtr, which require prolonged acid treatment for removal. researchgate.netsigmaaldrich.com The Boc group on the indole nitrogen provides a shield against electrophilic attack. google.com
Improved Solubility:
A significant hurdle in the synthesis of large or hydrophobic peptides is their tendency to aggregate, leading to poor solubility in both organic solvents used during synthesis and aqueous buffers for purification. nih.gov Novel protecting groups have been designed to introduce temporary or permanent charges or solubilizing tags to the peptide chain via the tryptophan side chain, thereby improving solubility.
One such approach involves the use of the 4-(N-methylamino)butanoyl (Nmbu) group. researchgate.net The synthesis starts with the modification of the indole nitrogen of Z-Trp-OBzl with Boc-N-methyl butyric acid, followed by catalytic hydrogenation and introduction of the Fmoc group to yield Fmoc-Trp(Boc-Nmbu)-OH. researchgate.net After incorporation into a peptide and subsequent cleavage with trifluoroacetic acid (TFA), the Boc group is removed, leaving a cationic 4-(N-methylamino)butanoyl group attached to the tryptophan residue. researchgate.net This positive charge significantly enhances the solubility of the peptide during HPLC purification. The Nmbu group can then be removed under basic conditions (pH 9.5) through an intramolecular cyclization reaction, yielding the native peptide and N-methylpyrrolidone. researchgate.net
A similar strategy employs the sarcosinyl-sarcosinyl (Sar-Sar) moiety. researchgate.net Fmoc-Trp(Boc-Sar-Sar)-OH is incorporated into the peptide chain. Upon TFA treatment, the Boc group is cleaved, and the resulting peptide with the cationic Sar-Sar modification exhibits improved solubility for HPLC purification. This modifying group is also designed to be cleaved at physiological pH. researchgate.net
Interactive Data Table: Novel Protecting Groups for Tryptophan
| Protecting Group Strategy | Key Intermediate | Purpose | Mechanism of Action | Reference |
| 4-(N-methylamino)butanoyl (Nmbu) | Fmoc-Trp(Boc-Nmbu)-OH | Improved solubility for purification | Introduces a temporary cationic charge after TFA cleavage, which is later removed under basic conditions. | researchgate.net |
| Sarcosinyl-sarcosinyl (Sar-Sar) | Fmoc-Trp(Boc-Sar-Sar)-OH | Improved solubility for purification | Introduces a temporary cationic charge after TFA cleavage, which is later removed at physiological pH. | researchgate.net |
| Boc on Indole Nitrogen | Fmoc-Trp(Boc)-OH | Enhanced stability | Protects the indole nitrogen from electrophilic attack during acid treatment, particularly in the presence of Arg(Mtr). | researchgate.netsigmaaldrich.com |
Applications of Boc Trp Obzl in Advanced Chemical Synthesis
Role in Peptide Synthesis
Boc-Trp-OBzl serves as a cornerstone in the assembly of peptide chains, a process fundamental to biochemistry, molecular biology, and pharmaceutical research. ontosight.ai The Boc group provides temporary protection to the amino group, preventing unwanted reactions during the formation of peptide bonds, while the benzyl (B1604629) ester protects the carboxylic acid. ontosight.aipeptide.com
Solid-phase peptide synthesis (SPPS) is a widely adopted technique where a growing peptide chain is anchored to an insoluble resin support. iris-biotech.de This method simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing. iris-biotech.de this compound is a key component in the Boc/Bzl strategy of SPPS. peptide.com
In this strategy, the N-terminal Boc group is removed using a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. peptide.com The benzyl ester, along with other benzyl-based side-chain protecting groups, remains intact during the repetitive Boc deprotection steps and is typically cleaved at the end of the synthesis using a strong acid like hydrofluoric acid (HF). peptide.comnih.gov While the Fmoc/tBu strategy is now more common due to its milder deprotection conditions, the Boc/Bzl approach remains crucial for specific applications, such as when a particular synthesis protocol or Drug Master File (DMF) necessitates its use. iris-biotech.denih.gov
The use of Boc-protected tryptophan derivatives, such as those derived from this compound, is particularly important to prevent side reactions. peptide.com For instance, in Fmoc-based SPPS, using Fmoc-Trp(Boc)-OH can minimize the modification of the tryptophan indole (B1671886) ring by cationic species released from other protecting groups during cleavage. peptide.com
Table 1: Comparison of SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Benzyl-based (e.g., OBzl) | tert-Butyl-based (e.g., OtBu) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., TFA) peptide.com | Base (e.g., Piperidine) iris-biotech.de |
| Final Cleavage Reagent | Strong Acid (e.g., HF) peptide.com | Strong Acid (e.g., TFA) iris-biotech.de |
| Orthogonality | Not truly orthogonal (both acid-labile) peptide.com | Orthogonal (base vs. acid) nih.gov |
In solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, all reactants are dissolved in a suitable organic solvent. oup.comgoogle.com this compound is also utilized in this classical approach. The synthesis involves the sequential coupling of protected amino acids or peptide fragments in solution. google.com After each coupling step, the N-terminal Boc group is removed to allow for the next coupling reaction. oup.com A "hold-in-solution" method has been described for rapid peptide synthesis where the growing peptide is retained in the organic layer throughout the synthesis, avoiding isolation of intermediates. oup.com This method has been successfully used to prepare peptides like angiotensin II and delta-sleep-inducing peptide. oup.com LPPS is a valuable technique, particularly for the large-scale synthesis of peptides. google.com
The incorporation of tryptophan into complex peptide sequences is often challenging due to the reactivity of its indole side chain. peptide.com this compound and its derivatives are instrumental in overcoming these challenges. For example, the synthesis of a protected tripeptide, Boc-Gln-D-Trp(CHO)-Phe-OBzl, demonstrated the importance of the D-tryptophan residue for high binding affinity as a substance P antagonist. nih.gov The use of a protected tryptophan derivative is crucial for the successful synthesis of such complex structures. nih.gov Furthermore, novel tripeptides with the sequence AA-Trp-Trp-OBzl have been synthesized and evaluated for their biological activities. rsc.org
This compound serves as a precursor for creating modified and functionalized peptides. The Boc and benzyl protecting groups can be selectively removed to allow for modifications at either the N-terminus, C-terminus, or the indole side chain of the tryptophan residue. For instance, the indole nitrogen can be acylated to introduce functionalities that improve properties like solubility. researchgate.netresearchgate.net One strategy involves modifying the indole nucleus with a Boc-protected moiety, which, after cleavage, leaves a cationic group that enhances the peptide's solubility during HPLC purification. researchgate.netresearchgate.net This approach has been used to create peptides with improved handling and purification characteristics. researchgate.netresearchgate.net The synthesis of novel β-carboline derivatives linked to Trp-Trp-AA-OBzl peptides highlights the use of this compound in creating complex, functionalized molecules with potential therapeutic applications. rsc.org
Intermediate in the Synthesis of Bioactive Compounds and Drug Candidates
The utility of this compound extends beyond standard peptide synthesis into the broader field of medicinal chemistry, where it serves as a key intermediate in the creation of bioactive compounds and drug candidates. chemimpex.comguidechem.com
The tryptophan moiety is a critical component of many biologically active molecules. guidechem.com this compound provides a convenient and protected form of tryptophan that can be readily incorporated into the synthesis of potential therapeutic agents. chemimpex.com Its use has been noted in the development of compounds targeting neurological disorders, leveraging the role of tryptophan in neurotransmitter synthesis. chemimpex.com Research into substance P antagonists has utilized tripeptides containing tryptophan, synthesized from protected precursors like this compound, to explore structure-activity relationships for developing new drugs. nih.gov The synthesis of various bioactive hybrid molecules, such as those conjugating amino acids with other pharmacologically active scaffolds, often relies on protected amino acid derivatives like this compound to achieve the desired final compounds. nih.gov
Synthesis of Neuroactive Compounds
The unique properties of this compound make it a valuable starting material for the synthesis of various neuroactive compounds. chemimpex.com Tryptophan itself is a precursor to the neurotransmitter serotonin (B10506), and derivatives of tryptophan are of significant interest in neuroscience and pharmacology. frontiersin.org The use of this compound allows for precise chemical modifications to the tryptophan structure, enabling the creation of novel molecules with potential therapeutic applications for neurological and psychiatric disorders. chemimpex.com
The protected nature of this compound facilitates its use in multi-step synthetic pathways. The Boc group provides stable protection for the amino functionality under a variety of reaction conditions, while the benzyl ester protects the carboxylic acid. google.com These protecting groups can be selectively removed, allowing for further chemical transformations at specific sites on the molecule. This controlled reactivity is essential for building the complex architectures often found in neuroactive drugs.
Application in Anticancer Agent Synthesis
This compound has emerged as a key component in the synthesis of novel anticancer agents. nih.gov Research has shown that certain peptide structures containing tryptophan exhibit cytotoxic activity against cancer cells. researchgate.netrsc.org this compound provides a convenient and efficient way to incorporate tryptophan into these peptide chains.
One notable area of research involves the synthesis of tripeptide benzyl esters with the general structure Trp-Trp-AA-OBzl, where AA represents various amino acid residues. researchgate.net These compounds have been identified as a promising class of DNA intercalators with significant anti-tumor effects. researchgate.netnih.gov The synthesis of these tripeptides often begins with the coupling of Boc-Trp-OH with another amino acid benzyl ester, followed by deprotection and subsequent coupling with another Boc-Trp-OH molecule. The use of the benzyl ester of the C-terminal amino acid, including tryptophan itself (as this compound), is a common strategy in these synthetic routes.
Furthermore, novel β-carboline derivatives incorporating the Trp-Trp-AA-OBzl moiety have been designed and synthesized as potential anticancer agents. rsc.org These compounds have demonstrated significant in vitro cytotoxic activities and in vivo anti-tumor effects in mouse models. rsc.org The synthesis of these complex molecules relies on the versatile reactivity of precursors like this compound.
Trp-Trp-AA-OBzl Scaffolds as DNA Intercalators
A significant application of tryptophan-containing peptides in cancer research is their function as DNA intercalators. researchgate.netnih.gov The planar indole ring of tryptophan is well-suited for inserting between the base pairs of the DNA double helix, a mechanism that can disrupt DNA replication and transcription in cancer cells, ultimately leading to cell death. cambridge.org
The Trp-Trp-AA-OBzl scaffold has been specifically investigated for its DNA intercalating properties. researchgate.net Studies have shown that these tripeptide benzyl esters can effectively bind to DNA. researchgate.netrsc.org The intercalation of these molecules into the DNA helix has been confirmed through various biophysical techniques, and this mechanism is considered to be the basis for their observed anti-tumor activity. researchgate.net The synthesis of these scaffolds often utilizes Boc-protected tryptophan derivatives, including this compound, to build the peptide sequence. researchgate.netrsc.org
| Compound Class | Proposed Mechanism | Therapeutic Potential |
| Trp-Trp-AA-OBzl | DNA Intercalation | Anticancer |
| AA-Trp-Trp-OBzl | DNA Intercalation | Anticancer |
Precursor for Tryptophan Metabolism Studies
Tryptophan metabolism is a complex network of biochemical pathways that produce a wide range of biologically active molecules, including serotonin and kynurenine (B1673888). frontiersin.orgresearchgate.net Dysregulation of these pathways has been implicated in various diseases. Studying these metabolic routes often requires the use of specifically modified tryptophan molecules to trace their fate within a biological system.
This compound can serve as a precursor in the synthesis of such modified tryptophan derivatives. chemimpex.com The protecting groups allow for chemical alterations to be made to the indole ring or other parts of the molecule. After these modifications, the protecting groups can be removed to yield a novel tryptophan analog. These analogs can then be introduced into cell cultures or animal models to study their uptake, metabolic conversion, and effects on cellular processes. This approach provides valuable insights into the intricacies of tryptophan metabolism and its role in health and disease. researchgate.net
Use in Isotopic Labeling and Radiopharmaceutical Synthesis
The development of radiolabeled molecules is crucial for non-invasive diagnostic imaging techniques like Positron Emission Tomography (PET). nih.gov this compound can be a valuable starting material for the synthesis of isotopically labeled tryptophan derivatives for use as radiopharmaceuticals. google.com
For instance, the introduction of a radioactive isotope, such as Fluorine-18 (¹⁸F), into the tryptophan structure can create a PET tracer. nih.gov The synthesis of such tracers often involves multiple steps where protecting groups are essential to direct the radiolabeling to a specific position on the molecule. This compound, with its protected amino and carboxyl groups, provides a stable scaffold for performing the necessary chemical reactions to introduce the radioisotope. Once the radiolabeling is complete, the protecting groups can be removed to yield the final radiopharmaceutical. google.com These labeled tryptophan analogs can then be used to visualize and study processes like amino acid transport and metabolism in vivo, which can be particularly useful in oncology for tumor imaging. nih.gov
Advanced Reaction Mechanisms and Stereochemical Considerations
Mechanistic Pathways in Coupling Reactions Involving Boc-Trp-OBzl
The formation of a peptide bond is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid group. mdpi.com In the context of this compound, the benzyl (B1604629) ester serves as a protecting group for the C-terminus, while the N-terminally protected Boc group allows for the activation of a separate amino acid's carboxyl group for coupling to the tryptophan's free N-terminus (after deprotection). However, for the purpose of this discussion, we will consider the coupling of Boc-Trp-OH (the precursor to this compound) to another amino acid ester.
The fundamental mechanism involves the activation of the carboxylic acid of an incoming N-protected amino acid, which then reacts with the amino group of the C-terminal amino acid ester. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate is susceptible to nucleophilic attack by the amino group of the C-terminal residue, forming the peptide bond and releasing dicyclohexylurea (DCU) as a byproduct.
A more significant pathway, especially in terms of side reactions, is the formation of an oxazol-5(4H)-one (also known as an azlactone). mdpi.comwiley-vch.de This occurs through intramolecular cyclization of the activated Nα-acyl-protected amino acid. The formation of this intermediate is a major pathway for racemization, as the α-proton becomes acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. mdpi.comwiley-vch.de
To mitigate side reactions and enhance coupling efficiency, additives are often employed. For instance, N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization-inducing side reactions. peptide.com These active esters then react with the amino component to form the desired peptide bond.
Recent advancements have explored alternative, greener methods for peptide coupling. One such method is reactive extrusion, where solid reactants are mixed under high shear and temperature. Studies have shown the successful synthesis of dipeptides like Boc-Trp-Gly-OMe and Boc-Trp-Phe-OMe from Boc-Trp-OSu (an active ester of Boc-tryptophan) with high yields and excellent enantiomeric excess (>99%). 5z.comresearchgate.net This demonstrates the versatility of Boc-tryptophan derivatives in modern, solvent-minimized synthetic approaches.
Stereochemical Integrity and Racemization Prevention
Maintaining the stereochemical integrity of the chiral α-carbon is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. mdpi.com Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant challenge, particularly during the activation and coupling steps. mdpi.comnih.gov
The primary mechanism for racemization during peptide coupling is through the formation of the aforementioned oxazolone (B7731731) intermediate. mdpi.comcarlroth.com The presence of a base can facilitate the abstraction of the α-proton, leading to a planar, achiral enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of L- and D-isomers.
Several strategies are employed to suppress racemization:
Protecting Groups: The choice of the N-terminal protecting group is crucial. Urethane-based protecting groups like Boc and Fmoc are known to suppress racemization. nih.gov The electron-donating nature of the urethane (B1682113) oxygen helps to decrease the acidity of the α-proton, making oxazolone formation less favorable.
Coupling Reagents and Additives: The use of coupling reagents that minimize the lifetime of the highly reactive activated species or that favor a pathway less prone to oxazolone formation is essential. Additives like HOBt and its derivatives react with the activated acid to form active esters, which are more stable and less likely to cyclize into an oxazolone. mdpi.compeptide.com Reagents like HATU, when used with HOAt, can suppress epimerization through hydrogen bonding interactions that disfavor oxazolone formation. mdpi.com
Side-Chain Protection: For amino acids with functionalized side chains, appropriate protection is necessary to prevent side reactions that can also lead to racemization. In the case of tryptophan, while the indole (B1671886) side chain is often left unprotected in Boc-based synthesis, it can be susceptible to oxidation or modification during cleavage steps. peptide.com Protecting the indole nitrogen, for example with a formyl group (For), can mitigate these issues. peptide.comsigmaaldrich.com
Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and base concentration is critical. Lower temperatures and the use of non-polar solvents can help to reduce the rate of racemization. The choice and stoichiometry of the base are also important, as excess base can promote racemization.
Analytical Methodologies for Characterization and Purity Assessment
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for both the purification of Boc-Trp-OBzl after synthesis and for the analytical assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used techniques.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions and assessing the purity of column chromatography fractions. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For this compound, specific Rf values have been reported in different solvent systems, indicating its polarity and separation characteristics. oup.com Similarly, TLC is used to track the disappearance of starting materials in the synthesis of related derivatives. rsc.org
| Compound | Solvent System | Rf Value | Source |
| This compound | Chloroform, Methanol, Acetic Acid (90:8:2) | 0.95 | oup.com |
| This compound | Chloroform, Methanol, Water (8:3:1, lower phase) | 0.93 | oup.com |
| Boc-Trp(Mts)-Arg(Mts)-Val-Gly-OBzl | Chloroform, Methanol, Acetic Acid (90:8:2) | 0.79 | pharm.or.jp |
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the final purity of this compound and its peptide derivatives. It offers high resolution, allowing for the separation of the target compound from closely related impurities. Purity levels are often expected to be greater than 98% or 99% as determined by HPLC. dovepress.comruifuchemical.com For complex peptides, achieving baseline resolution using a suitable gradient, such as a water:acetonitrile system, is crucial for accurate quantification and isolation of the desired product from side products like deletion sequences. researchgate.net In some cases, modifications to the tryptophan residue are specifically introduced to improve the solubility and separation of peptides during HPLC purification. researchgate.netresearchgate.net
Column Chromatography: For purification on a preparative scale, column chromatography is frequently employed. The crude product is loaded onto a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to elute the components. For example, derivatives of this compound have been purified using solvent systems such as dichloromethane-methanol or by performing successive washes with aqueous solutions like sodium bicarbonate and potassium hydrogen sulfate (B86663) to remove acidic or basic impurities. rsc.orgrsc.org
Spectroscopic Characterization of this compound and Derivatives
Spectroscopic techniques provide definitive structural information, confirming the identity and integrity of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure. The spectrum provides information about the number and types of protons and their neighboring environments. For derivatives like Boc-Trp-Phe-Phe-OBzl, characteristic signals confirm the presence of the Boc group (a singlet around 1.27 ppm), the benzyl (B1604629) ester group (multiplets around 5.07 ppm and 7.27 ppm), and the distinct protons of the tryptophan indole (B1671886) ring and the peptide backbone. dovepress.com Studies on the interaction between Boc-L-Trp and other molecules show that NMR can detect specific hydrogen bonding, such as the interaction of the indole NH proton, which results in significant shifts in the NMR signals. nih.gov
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is routinely used to confirm the molecular weight of this compound and its derivatives. The technique typically detects the protonated molecule [M+H]⁺, providing a highly accurate mass that validates the compound's identity. rsc.orgdovepress.com
Other Characterization Data: In addition to spectroscopy, other physical properties are used for characterization. These include the melting point (mp) and specific optical rotation [α]D, which are important indicators of purity and stereochemical integrity. oup.com Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which must align with the calculated values for the empirical formula. oup.com
| Compound | Technique | Observed Data | Source |
| This compound | Melting Point | 137-139 °C | oup.com |
| This compound | Optical Rotation [α]D²⁰ (c 1, MeOH) | -10° | oup.com |
| This compound | Elemental Analysis | C: 70.14%, H: 6.71%, N: 7.04% (Calcd: C: 70.03%, H: 6.64%, N: 7.10%) | oup.com |
| Boc-Trp-Phe-Phe-OBzl | ¹H NMR (300 MHz, DMSO-d6) | δ (ppm): 1.27 (s, 9H, Boc), 5.07 (m, 2H, Benzyl CH₂), 7.27 (m, 16H, Ar-H), 10.76 (s, 1H, Indole-NH) | dovepress.com |
| Boc-Trp-Phe-Phe-OBzl | ESI-MS (m/z) | 689 [M+H]⁺ | dovepress.com |
| Boc-Trp-Trp-OBzl Derivatives | ESI-MS (m/z) | e.g., Boc-Trp-Trp-Thr-OBzl: 682 [M+1]⁺; Boc-Trp-Trp-Met-OBzl: 712 [M+1]⁺ | rsc.org |
Detection and Quantification of Side Products and Impurities
The synthesis of tryptophan-containing peptides using a Boc/Bzl protection strategy is susceptible to specific side reactions, leading to impurities that require careful detection and management.
Indole Ring Alkylation: The most significant side reaction is the alkylation of the electron-rich indole nucleus of tryptophan. peptide.com During the N-α-Boc deprotection step, which is performed under acidic conditions (typically with trifluoroacetic acid, TFA), carbocations are generated from the Boc group (tert-butyl cation) and any other acid-labile side-chain protecting groups. peptide.com The tert-butyl cation can attack the indole ring, leading to the formation of tert-butylated tryptophan side products. To mitigate this, scavengers are often added to the cleavage solution to trap these reactive cations. peptide.com An alternative strategy is to protect the indole nitrogen with a group like the formyl (For) group, which suppresses this side reaction during Boc deprotection. psu.edu
Incomplete Reactions and Deletion Sequences: In solid-phase peptide synthesis (SPPS), incomplete coupling or deprotection steps can lead to the formation of truncated or deletion sequences, where one or more amino acids are missing from the target peptide. researchgate.net These impurities often have properties very similar to the desired product, making their separation challenging. HPLC is the primary method for detecting and quantifying these peptide-related impurities. researchgate.netnih.gov
Other Impurities: Other potential impurities can arise from the starting materials or during the synthesis. For instance, the acylation of amino acids with di-tert-butyl dicarbonate (B1257347) can sometimes lead to the formation of N-tert-butoxycarbonyl dipeptides as a side product. orgsyn.org Furthermore, aspartimide formation is a serious side reaction in Fmoc-based synthesis that can lead to multiple by-products, some of which may co-elute with the target peptide in HPLC analysis. nih.gov
The quantification of impurities is critical, with regulatory guidelines often setting limits for identification (e.g., 0.05%) and quantification (e.g., 0.05%) of impurities in pharmaceutical-grade peptides. elte.hu
| Impurity Type | Origin | Prevention/Detection Method | Source |
| tert-Butylated Tryptophan | Alkylation of the indole ring by tert-butyl cations during Boc deprotection. | Use of scavengers in the cleavage cocktail; Protection of the indole nitrogen (e.g., with a formyl group). Detected by HPLC/MS. | peptide.compsu.edu |
| Deletion/Truncated Peptides | Incomplete coupling or deprotection cycles in SPPS. | Optimization of coupling/deprotection times and reagents. Detected and quantified by HPLC. | researchgate.net |
| N-tert-butoxycarbonyl dipeptide | Side reaction during the acylation of the amino acid with di-tert-butyl dicarbonate. | Optimization of acylation reaction conditions. Detected by HPLC. | orgsyn.org |
| Racemized Products | Can occur during coupling steps, especially with certain activation methods. | Use of racemization-suppressing additives (e.g., HOBt). Analysis by chiral HPLC. | psu.edu5z.com |
Challenges and Future Directions in Research Utilizing Boc Trp Obzl
Minimizing Side Reactions During Deprotection and Cleavage
A primary challenge in peptide synthesis employing the Boc/Bzl strategy is the potential for side reactions during the final deprotection and cleavage steps. These steps typically involve the use of strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to remove both the side-chain protecting groups and cleave the peptide from the resin support. nih.govnih.gov
The indole (B1671886) side chain of tryptophan is particularly susceptible to modification under these acidic conditions. The tert-butyl cation (t-butyl⁺), generated during the cleavage of the Nα-Boc group or other tert-butyl-based side-chain protecting groups, is a reactive electrophile that can alkylate the nucleophilic indole ring of tryptophan. bzchemicals.compeptide.com This results in undesired, often difficult-to-separate peptide byproducts. peptide.com
To mitigate these side reactions, scavenger molecules are added to the cleavage cocktail. These scavengers are nucleophilic compounds designed to trap the reactive carbocations before they can modify the peptide. nih.gov Common scavengers include thioanisole (B89551), indole, and triisopropylsilane (B1312306) (TIS). bzchemicals.comsigmaaldrich.com However, the choice of scavenger is critical, as some can lead to other unwanted modifications. For instance, thioanisole cation adducts have been reported to alkylate the indole nitrogen of tryptophan. sigmaaldrich.com
Another set of side reactions relates to the benzyl (B1604629) (Bzl) protecting groups, such as the C-terminal OBzl ester of Boc-Trp-OBzl or side-chain protection for residues like Aspartic and Glutamic acid (Asp(OBzl), Glu(OBzl)). bzchemicals.compeptide.com Incomplete cleavage of these groups can lead to heterogeneous peptide products. Furthermore, the benzyl carbocations generated upon their removal can also cause alkylation of sensitive residues like tryptophan and methionine. nih.gov Research is focused on optimizing cleavage cocktails and developing more effective scavenger combinations to suppress these side reactions efficiently.
| Side Reaction | Causative Agent | Affected Residue(s) | Mitigation Strategy |
| tert-Butylation | tert-Butyl cation (from Boc group) | Tryptophan, Tyrosine, Methionine | Addition of scavengers (e.g., thioanisole, indole, TIS) to the cleavage mixture. bzchemicals.compeptide.comthermofisher.com |
| Benzylation | Benzyl cation (from Bzl esters/ethers) | Tryptophan, Methionine | Use of scavengers like anisole. nih.govsigmaaldrich.com |
| Aspartimide Formation | Acid/Base catalysis | Aspartic Acid | Cleavage at lower temperatures (≤ 5°C). sigmaaldrich.com |
| Indole Oxidation | Acidic conditions, air | Tryptophan | Use of scavengers and inert atmosphere. peptide.com |
| Incomplete Deprotection | Insufficient acid strength/time | All protected residues | Optimization of cleavage time and acid reagent (e.g., HF, TFMSA). nih.govsigmaaldrich.com |
Development of Greener Synthetic Protocols
Traditional solid-phase peptide synthesis (SPPS), including protocols using this compound, faces significant environmental and sustainability challenges. acs.org A major concern is the extensive use of hazardous and environmentally harmful solvents, particularly N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are used for coupling and washing steps. acs.org These solvents are under increasing regulatory scrutiny due to their toxicity.
Future research is heavily invested in identifying and validating greener alternative solvents. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL) are being explored for their lower toxicity and more favorable environmental profiles. acs.org A key challenge is ensuring that these new solvents can effectively swell the resin, dissolve reagents, and facilitate efficient coupling and deprotection reactions. acs.org
Another focus is improving the atom economy of the process. Amide bond formation typically relies on coupling reagents such as carbodiimides or uronium/aminium salts (e.g., HATU, HBTU), which generate significant chemical waste. acs.org The development of more atom-efficient coupling agents or catalytic methods for amide bond formation is a critical goal. Furthermore, the entire lifecycle of the synthesis, from the resin to the final purification, is being re-evaluated. This includes the development of recyclable resins and minimizing the use of chromatography for purification, which consumes large volumes of organic solvents. acs.org Ligation techniques, such as Native Chemical Ligation (NCL), offer a more convergent and potentially greener approach by allowing the assembly of smaller, purified fragments in aqueous solutions. nih.govacs.org
Expanded Applications in Peptide and Protein Engineering
This compound and related derivatives are crucial for expanding the frontiers of peptide and protein engineering. Tryptophan's unique photophysical properties and its role in protein structure and interactions make it a valuable target for modification. The use of protected building blocks like this compound allows for the precise incorporation of tryptophan into synthetic peptide chains. chemimpex.com
One major application is in the synthesis of peptide fragments for Native Chemical Ligation (NCL). NCL enables the construction of large peptides and even small proteins by joining a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. nih.gov The Boc/Bzl strategy is well-suited for generating these essential peptide thioesters. nih.gov
Furthermore, research is exploring the use of this compound in creating novel biomaterials and bioactive compounds. By incorporating this building block into peptide sequences, researchers can study protein folding, function, and interactions, or design peptides with enhanced therapeutic properties. chemimpex.comrsc.org The ability to synthesize peptides with precisely placed tryptophan residues is essential for developing analogs of natural proteins or creating entirely new structures with tailored functions.
Integration with Automated Synthesis Platforms
The automation of SPPS has revolutionized peptide production, allowing for the rapid and reliable synthesis of complex sequences. iris-biotech.de While the Fmoc/tBu strategy is often favored for automated synthesis due to its milder deprotection conditions (using piperidine (B6355638) instead of strong acids like TFA for Nα-deprotection), the Boc/Bzl strategy remains highly relevant and has been successfully automated. csic.esnih.gov
Boc-based automated synthesis is particularly advantageous for producing long or "difficult" sequences that are prone to aggregation under the neutral conditions of the Fmoc strategy. csic.espeptide.com The repeated acidic treatment in Boc-SPPS helps to keep the growing peptide chain protonated and solvated, reducing inter-chain aggregation.
However, integrating Boc chemistry into automated platforms presents challenges. The use of strong, corrosive acids like TFA for the repetitive Nα-deprotection cycles requires instruments built with highly resistant materials. nih.govpeptide.com Furthermore, the in situ neutralization step, which is critical for efficient coupling after TFA deprotection, adds complexity to the automated protocol. peptide.com Future directions in this area involve the development of more robust and chemically resistant automated synthesizers specifically designed for Boc chemistry. There is also ongoing work to refine protocols, such as optimizing washing steps and reagent delivery, to improve the efficiency and reliability of automated Boc-SPPS for complex peptide targets. csic.es
Q & A
Q. What experimental strategies evaluate the impact of this compound’s protecting groups on downstream functionalization?
- Methodological Answer : Design a matrix comparing this compound with analogs (e.g., Fmoc-Trp-OtBu) in:
- Deprotection kinetics : TFA vs. piperidine.
- Coupling efficiency : Measure yields via HPLC.
Use DOE (Design of Experiments) to identify significant variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
